Whitepaper: 3-(5-Carbamoyloxolan-2-yl)propanoic Acid in Modern Medicinal Chemistry
Whitepaper: 3-(5-Carbamoyloxolan-2-yl)propanoic Acid in Modern Medicinal Chemistry
Executive Summary
The compound 3-(5-Carbamoyloxolan-2-yl)propanoic acid (CAS: 2307772-76-3 for the rel-(2R,5S) isomer) is a highly functionalized, chiral building block increasingly utilized in advanced drug discovery. Featuring a central tetrahydrofuran (oxolane) ring flanked by a propanoic acid chain and a terminal carboxamide, this 2,5-disubstituted heterocycle serves as a conformationally restricted scaffold.
Substituted tetrahydrofurans are ubiquitous in bioactive natural products, including cytotoxic acetogenins, polyether antibiotics, and marine terpenes[1]. Their integration into synthetic medicinal chemistry allows researchers to exploit their rigidified vectors to improve binding affinities, reduce entropic penalties in macrocycles or PROTACs, and serve as metabolically stable bioisosteres for dipeptide motifs.
Structural Rationale and Physicochemical Profiling
The oxolane core acts as a structural director. Unlike highly flexible aliphatic chains (e.g., polyethylene glycol), the five-membered ring restricts the conformational space of the attached pharmacophores. This pre-organization is critical when designing ligands that must adopt specific geometries to enter deep binding pockets without incurring massive entropic penalties upon target engagement.
Table 1: Physicochemical Properties
| Property | Value | Causality / Implication for Drug Design |
| Molecular Formula | C₈H₁₃NO₄ | Low molecular weight allows for downstream functionalization without violating Lipinski’s Rule of 5. |
| Molecular Weight | 187.19 g/mol | Highly ligand-efficient core structure. |
| Topological Polar Surface Area | 82.3 Ų | Balanced polarity; suitable for aqueous solubility while maintaining membrane permeability. |
| H-Bond Donors | 3 (NH₂, OH) | Provides directional vectors for target kinase/receptor interactions. |
| H-Bond Acceptors | 4 (C=O, C=O, O-ring) | The ring oxygen specifically acts as a weak, directional H-bond acceptor. |
| Rotatable Bonds | 4 | Restricted compared to acyclic analogs, lowering the entropic penalty of binding. |
Stereoselective Synthetic Methodology
The synthesis of 2,5-disubstituted tetrahydrofurans historically relies on Lewis acid-mediated cyclizations or transition-metal catalysis[2][3]. However, to achieve scalable and self-validating access to 3-(5-carbamoyloxolan-2-yl)propanoic acid, a robust de novo construction from commercially available furan precursors is preferred.
The following methodology leverages a global hydrogenation strategy to simultaneously reduce the olefin and the heteroaromatic ring, enforcing a syn-addition of hydrogen that favors the cis-diastereomer.
Figure 1: Stereoselective synthetic workflow from furan precursors.
Step-by-Step Experimental Protocol
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Wittig Homologation:
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Procedure: To a solution of 5-formylfuran-2-carboxylic acid (1.0 eq) in anhydrous THF at 0 °C, add ethyl (triphenylphosphoranylidene)acetate (1.2 eq). Stir for 4 hours, warming to room temperature.
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Causality: This two-carbon homologation traps the aldehyde, installing the necessary propanoate backbone.
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Carboxamide Formation:
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Procedure: Dissolve the intermediate in DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq), followed by NH₄Cl (2.0 eq). Stir for 12 hours.
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Causality: HATU is selected over thionyl chloride to prevent acid-catalyzed degradation or polymerization of the electron-rich furan ring.
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Global Hydrogenation (Stereoselective Step):
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Procedure: Transfer the intermediate to a Parr reactor. Add 5% Rh/Al₂O₃ (10 wt%) in methanol. Pressurize with H₂ (50 psi) and stir at 40 °C for 24 hours.
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Causality & Validation: Rhodium on alumina is specifically chosen over standard Pd/C. Palladium frequently causes hydrogenolysis (cleavage) of the C–O bonds in furans. Rhodium efficiently reduces the aromatic ring without cleavage. The heterogeneous catalyst surface enforces syn-addition, predominantly yielding the cis-2,5-disubstituted oxolane[4]. Monitor via TLC (KMnO₄ stain); the furan/olefin will cease to reduce the stain upon completion.
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Saponification:
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Procedure: Treat the resulting ester with LiOH·H₂O (2.0 eq) in a 3:1 THF/H₂O mixture for 4 hours. Acidify to pH 3 with 1M HCl, extract with EtOAc, and concentrate to yield the final product.
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Analytical Characterization & Quality Control
To ensure the integrity of biological assays, the final compound must be subjected to a self-validating analytical workflow. Absolute purity is determined via quantitative NMR (qNMR), and relative stereochemistry is validated via 2D NOESY NMR.
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qNMR Protocol: Use 1,3,5-trimethoxybenzene as an internal standard. The ratio of the integrated oxolane C2/C5 methine protons against the sharp aromatic singlet of the standard provides an absolute weight-percent purity, bypassing the relative errors of HPLC UV-integration.
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Stereochemical Validation: A strong Nuclear Overhauser Effect (NOE) cross-peak between the protons at C2 and C5 confirms the cis-relationship of the substituents.
Table 2: Expected NMR Spectral Assignments (400 MHz, DMSO-d₆)
| Position | ¹H NMR Shift (ppm) | Multiplicity & Coupling | ¹³C NMR Shift (ppm) | Assignment Notes |
| C2 (Ring) | 3.85 - 3.95 | m, 1H | 78.4 | Deshielded by adjacent ring oxygen. |
| C5 (Ring) | 4.10 - 4.20 | m, 1H | 76.2 | Deshielded by oxygen and carboxamide. |
| C3, C4 (Ring) | 1.50 - 2.10 | m, 4H | 28.1, 31.5 | Overlapping multiplets; diastereotopic protons. |
| CH₂ (Alpha to COOH) | 2.25 | t, J = 7.5 Hz, 2H | 30.2 | Distinct triplet confirming the propanoic chain. |
| CH₂ (Beta to COOH) | 1.65 - 1.75 | m, 2H | 24.8 | Shifts upfield due to distance from carbonyls. |
| CONH₂ | 7.10, 7.35 | br s, 2H | 174.1 | Two distinct broad singlets due to restricted C-N rotation. |
| COOH | 12.05 | br s, 1H | 174.5 | Disappears upon D₂O exchange. |
Applications in Advanced Modalities
The bifunctional nature of 3-(5-carbamoyloxolan-2-yl)propanoic acid makes it an exceptional candidate for several advanced therapeutic modalities.
Figure 2: Integration of the oxolane core into modern drug discovery modalities.
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PROTAC Linkerology: In Targeted Protein Degradation (TPD), the linker connecting the E3 ligase ligand and the target protein ligand is critical. Highly flexible PEG linkers suffer from a high entropic penalty upon ternary complex formation. Incorporating the rigid oxolane core pre-organizes the linker trajectory, potentially enhancing the cooperativity and degradation efficiency of the PROTAC.
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Peptidomimetics: The distance between the propanoic acid moiety and the carboxamide perfectly mimics the spatial arrangement of certain dipeptide side chains (e.g., Glutamine-Aspartic acid). Replacing a peptide bond with the metabolically stable oxolane ether renders the resulting peptidomimetic highly resistant to endogenous proteases.
References
- Stereoselective Synthesis of Functionalized trans-2,5-Disubstituted Tetrahydrofurans. Organic Letters - ACS Publications.
- Synthetic endeavours towards oxasqualenoid natural products containing 2,5-disubstituted tetrahydrofurans – eurylene and teurilene. RSC Publishing.
- The Tetrahydrofuran Motif in Marine Lipids and Terpenes. MDPI.
- Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity. PMC.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic endeavours towards oxasqualenoid natural products containing 2,5-disubstituted tetrahydrofurans – eurylene and teurilene - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
